molecular formula C8H9ClN2O B1200789 N-(3-Amino-4-chlorophenyl)acetamide CAS No. 51867-83-5

N-(3-Amino-4-chlorophenyl)acetamide

Cat. No. B1200789
Key on ui cas rn: 51867-83-5
M. Wt: 184.62 g/mol
InChI Key: MIIPQGGYCFVDAI-UHFFFAOYSA-N
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Patent
US06096924

Procedure details

A hydrogenation reactor is charged with 15 parts of sodium acetate, 60 parts of NaHCO3, 1320 parts of MeOH and 1015 parts of 1-chloro-2,4-dinitrochlorobenzene under nitrogen at 50° C. and then 11 parts of 1% Pt/C, 0.15 parts of NH4VO3 and 66 parts of water are added.The hydrogenation is carried out at 60° C. and 18 bar. The product is isolated as 3-amino-4-chloroacetanilide (785 parts, 85% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NH4VO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[Na+].C([O-])(O)=O.[Na+].CO.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[C:16](Cl)[C:15]=1[N+:24]([O-])=O>[Pt].O>[CH3:2][C:1]([NH:20][C:17]1[CH:18]=[CH:19][C:14]([Cl:13])=[C:15]([NH2:24])[CH:16]=1)=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Step Two
Name
NH4VO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 60° C.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=C(C=C1)Cl)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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